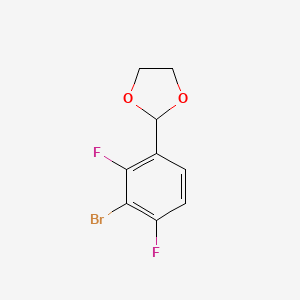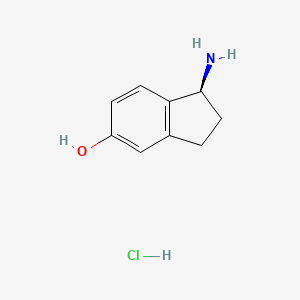
2,3,5-Trifluoro-6-(trifluoromethyl)aniline
Übersicht
Beschreibung
2,3,5-Trifluoro-6-(trifluoromethyl)aniline (TFTA) is a fluorinated aromatic compound widely used in a variety of scientific research applications. It is a colorless liquid with a distinct odor and is soluble in water, alcohol, and other organic solvents. TFTA is a versatile compound with a wide range of applications in the fields of chemistry, materials science, and biochemistry. It is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
2,3,5-Trifluoro-6-(trifluoromethyl)aniline acts as an electron-withdrawing group, which increases the electron density of the adjacent carbon atom. This increases the reactivity of the molecule, making it more reactive towards nucleophiles. This increased reactivity makes this compound an ideal reagent in organic synthesis.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects. It is non-toxic and has low volatility, making it safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,5-Trifluoro-6-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It is non-toxic and has low volatility, making it safe to use in laboratory experiments. Additionally, it is a versatile compound with a wide range of applications in the fields of chemistry, materials science, and biochemistry. However, it is also important to note that this compound is a highly reactive compound, and should be handled with care to avoid any unwanted reactions.
Zukünftige Richtungen
The future of 2,3,5-Trifluoro-6-(trifluoromethyl)aniline in scientific research is promising. It is already used in a wide range of applications, and its versatility makes it an ideal reagent for organic synthesis. Additionally, its non-toxicity and low volatility make it a safe and reliable reagent for laboratory experiments. In the future, this compound may be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new materials and polymers. Additionally, it may be used in the development of new fluorescent labels for use in fluorescence microscopy.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoro-6-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is used as a fluorescent label in fluorescence microscopy and as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of polymers, such as polyamides and polyimides.
Eigenschaften
IUPAC Name |
2,3,5-trifluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-2-1-3(9)5(10)6(14)4(2)7(11,12)13/h1H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXIQSWDHRQZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)




![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)




![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)